Methyl 4-(trichloromethyl)benzoate Methyl 4-(trichloromethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 14815-87-3
VCID: VC20990690
InChI: InChI=1S/C9H7Cl3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl
Molecular Formula: C9H7Cl3O2
Molecular Weight: 253.5 g/mol

Methyl 4-(trichloromethyl)benzoate

CAS No.: 14815-87-3

Cat. No.: VC20990690

Molecular Formula: C9H7Cl3O2

Molecular Weight: 253.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(trichloromethyl)benzoate - 14815-87-3

Specification

CAS No. 14815-87-3
Molecular Formula C9H7Cl3O2
Molecular Weight 253.5 g/mol
IUPAC Name methyl 4-(trichloromethyl)benzoate
Standard InChI InChI=1S/C9H7Cl3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3
Standard InChI Key PWFPDRYHJFGZDV-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl
Canonical SMILES COC(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl

Introduction

Chemical Properties and Structure

Structural Representations

The structure of Methyl 4-(trichloromethyl)benzoate can be represented using various chemical notations, each providing different insights into its molecular architecture. These representations are essential for understanding the compound's spatial arrangement and potential reaction mechanisms. The table below summarizes the available structural representations:

Notation TypeRepresentation
Standard InChIInChI=1S/C9H7Cl3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3
Standard InChIKeyPWFPDRYHJFGZDV-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl
Canonical SMILESCOC(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl

These structural notations provide a comprehensive description of the compound's molecular arrangement, enabling researchers to understand its three-dimensional structure and potential interaction patterns. The trichloromethyl group at the para position and the methyl ester group are clearly defined in these representations, facilitating computational analyses and structure-based studies.

Comparison with Related Compounds

Comparison with Methyl 4-(chloromethyl)benzoate

Methyl 4-(chloromethyl)benzoate represents a structurally similar compound to our target molecule, providing valuable comparative insights. This related compound has the formula C9H9ClO2 and a molecular weight of 184.620 g/mol . While Methyl 4-(trichloromethyl)benzoate features three chlorine atoms attached to a single carbon (trichloromethyl group), Methyl 4-(chloromethyl)benzoate contains only one chlorine atom attached to a methyl group (chloromethyl group). This fundamental structural difference likely results in significant variations in chemical reactivity, stability, and potential applications.

PropertyValue
Density1.2±0.1 g/cm3
Boiling Point275.7±23.0 °C at 760 mmHg
Melting Point39 °C
Flash Point134.6±18.1 °C
LogP2.46
Vapor Pressure0.0±0.6 mmHg at 25°C
Index of Refraction1.529
Storage condition2-8°C

The presence of two additional chlorine atoms in Methyl 4-(trichloromethyl)benzoate would likely increase its molecular weight, affect its electron distribution, and potentially increase its lipophilicity compared to Methyl 4-(chloromethyl)benzoate. Additionally, the trichloromethyl group would exert a stronger electron-withdrawing effect than the chloromethyl group, potentially enhancing the electrophilicity of the carbonyl carbon and influencing its reactivity in various chemical transformations.

Comparison with Methyl 4-methylbenzoate

Methyl 4-methylbenzoate offers another valuable point of comparison, featuring a methyl group rather than a trichloromethyl group at the para position. This compound has the formula C9H10O2 and a molecular weight of 150.17 g/mol . The substitution of the trichloromethyl group with a simple methyl group represents a significant structural change that would affect electronic properties, steric considerations, and chemical behavior.

The search results indicate that Methyl 4-methylbenzoate can be synthesized with a yield of 75% using diphenyl diselenide and hydrogen peroxide at 50°C for 2 hours . This synthesis information provides a potential starting point for developing methods to synthesize Methyl 4-(trichloromethyl)benzoate, though modifications would be necessary to accommodate the different substituent.

The electron-donating nature of the methyl group in Methyl 4-methylbenzoate contrasts sharply with the electron-withdrawing properties of the trichloromethyl group in our target compound. This electronic difference would significantly impact the reactivity patterns, particularly in electrophilic aromatic substitution reactions and nucleophilic attacks on the ester group.

Future Research Directions

Given the identified knowledge gaps regarding Methyl 4-(trichloromethyl)benzoate, several promising research directions emerge that could significantly enhance understanding of this compound and expand its potential applications:

  • Comprehensive physical property characterization studies should be conducted to determine essential parameters such as melting point, boiling point, density, solubility profile, and stability under various conditions. These fundamental properties would provide a foundation for predicting the compound's behavior in different experimental and application contexts.

  • Development and optimization of efficient synthesis routes for Methyl 4-(trichloromethyl)benzoate represents another critical research avenue. Both direct synthesis methods and approaches involving modification of related benzoate compounds should be explored to establish reliable, high-yield production protocols.

  • Systematic investigation of chemical reactivity patterns, particularly focusing on the influence of the trichloromethyl group on reaction kinetics and mechanisms, would enhance understanding of this compound's behavior in organic transformations. Studies comparing its reactivity with that of related benzoate esters would be particularly informative.

  • Structure-activity relationship studies comparing Methyl 4-(trichloromethyl)benzoate with various para-substituted benzoate esters could reveal important trends in how the trichloromethyl group influences chemical and physical properties relative to other substituents.

  • Exploration of potential applications in organic synthesis, materials science, or pharmaceutical research represents an important direction for expanding the utility of this compound. The electron-withdrawing properties of the trichloromethyl group might make this compound valuable as a building block or intermediate in various synthetic pathways.

These research directions would collectively address the current knowledge gaps and establish a more comprehensive understanding of Methyl 4-(trichloromethyl)benzoate's properties and potential applications.

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